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Introduction
Disomotide is an investigational cancer vaccine comprised of a peptide sequence derived

from the human melanoma-associated antigen glycoprotein 100 (gp100).[1][2] It is designed to

stimulate the patient's immune system, specifically T cells, to recognize and attack melanoma

cells that express gp100.[2][3] Efficacy testing of Disomotide in preclinical in vivo models is a

critical step to evaluate its anti-tumor activity and to understand its mechanism of action before

advancing to clinical trials.

These application notes provide detailed protocols for assessing the in vivo efficacy of

Disomotide using a syngeneic mouse melanoma model. The protocols cover both prophylactic

and therapeutic vaccination settings, detailing animal and cell line selection, experimental

procedures, and endpoint analyses.

Mechanism of Action: T-Cell Activation by a Peptide
Vaccine
Disomotide, as a peptide vaccine, works by providing an antigenic epitope that can be

presented by antigen-presenting cells (APCs), such as dendritic cells, to T cells. This

interaction, when accompanied by appropriate co-stimulation, leads to the activation and

proliferation of gp100-specific cytotoxic T lymphocytes (CTLs). These CTLs can then identify
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and eliminate melanoma cells that present the gp100 peptide on their surface via MHC class I

molecules. The process involves a complex signaling cascade within the T cell, initiated by the

T-cell receptor (TCR) recognizing the peptide-MHC complex.[4]
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T-Cell Activation by Disomotide

Recommended In Vivo Animal Model
The C57BL/6 mouse is the most appropriate and widely used syngeneic model for studying

melanoma immunotherapy. This is due to the availability of the B16 melanoma cell line, which

is of C57BL/6 origin and expresses the murine homolog of gp100.

Table 1: Animal Model Specifications
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Parameter Specification

Species Mouse (Mus musculus)

Strain C57BL/6

Age 6-8 weeks

Sex
Female (to avoid fighting and testosterone-

related immune modulation)

Housing
Standard specific-pathogen-free (SPF)

conditions

Cell Line for Tumor Challenge
The B16-F10 cell line, a subclone of the B16 melanoma line, is recommended for its

aggressiveness and ability to form solid tumors upon subcutaneous injection and metastases

when injected intravenously.

Table 2: Cell Line Specifications

Parameter Specification

Cell Line B16-F10

Origin C57BL/6 mouse melanoma

Antigen Expression Murine gp100 (Pmel17)

Culture Medium
DMEM supplemented with 10% Fetal Bovine

Serum (FBS) and 1% Penicillin-Streptomycin

Mycoplasma Testing Regular testing to ensure cultures are negative

Experimental Protocols
Prophylactic Vaccination Model
This model assesses the ability of Disomotide to prevent or delay tumor growth.
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Prophylactic Vaccination Workflow

Materials:

Disomotide peptide (e.g., murine gp100 peptide EGSRNQDWL)

Adjuvant (e.g., Incomplete Freund's Adjuvant - IFA, or CpG oligodeoxynucleotides)

Sterile PBS

B16-F10 melanoma cells

C57BL/6 mice (6-8 weeks old)

Procedure:

Vaccine Preparation:

Dissolve Disomotide peptide in sterile PBS at a concentration of 2 mg/mL.

Emulsify the peptide solution with an equal volume of IFA to create a stable water-in-oil

emulsion. The final concentration of the peptide will be 1 mg/mL.

Vaccination Schedule:

On days -21, -14, and -7, inject each mouse in the treatment group subcutaneously (s.c.)

at the base of the tail with 100 µL of the vaccine emulsion (containing 100 µg of peptide).

The control group should receive an emulsion of PBS and IFA.

Tumor Challenge:
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On day 0, harvest B16-F10 cells and resuspend them in sterile, serum-free PBS at a

concentration of 1 x 10^6 cells/mL.

Inject 100 µL of the cell suspension (1 x 10^5 cells) s.c. into the right flank of each mouse.

Monitoring:

Measure tumor size every 2-3 days using calipers. Tumor volume can be calculated using

the formula: (Length x Width^2) / 2.

Monitor mice for signs of distress and overall survival. Euthanize mice when tumors reach

a predetermined size (e.g., 2000 mm³) or become ulcerated.

Therapeutic Vaccination Model
This model evaluates the efficacy of Disomotide in treating established tumors.
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Therapeutic Vaccination Workflow

Procedure:

Tumor Implantation:

On day 0, inject 1 x 10^5 B16-F10 cells s.c. into the right flank of all mice as described

previously.

Treatment Initiation:

Once tumors become palpable (approximately 30-50 mm³), randomize mice into treatment

and control groups.

Begin the vaccination schedule. For example, on days 7 and 14 post-tumor implantation.
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Vaccination:

Administer the Disomotide vaccine or control as described in the prophylactic model.

Monitoring:

Monitor tumor growth and survival as detailed above.

Endpoint Analyses
Tumor Growth and Survival
Table 3: Representative Quantitative Data for Tumor Growth and Survival

Treatment Group
Mean Tumor
Volume at Day 21
(mm³)

Median Survival
(days)

Tumor-Free Mice at
Day 60 (%)

Prophylactic Model

PBS + IFA 1850 ± 250 25 0

Disomotide + IFA 450 ± 150 48 30

Therapeutic Model

PBS + IFA 2100 ± 300 28 0

Disomotide + IFA 980 ± 200 39 10

Data are representative and may vary based on specific experimental conditions.

Immunological Assays
To confirm that the anti-tumor effect is immune-mediated, immunological assays should be

performed on splenocytes or tumor-infiltrating lymphocytes (TILs) at the end of the study.

1. ELISpot Assay for IFN-γ Secretion

This assay quantifies the number of gp100-specific T cells that secrete IFN-γ upon stimulation.
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Protocol:

Prepare a single-cell suspension of splenocytes from vaccinated and control mice.

Coat a 96-well ELISpot plate with an anti-mouse IFN-γ capture antibody and incubate

overnight at 4°C.

Wash the plate and block with RPMI medium containing 10% FBS.

Add 2 x 10^5 splenocytes per well.

Stimulate the cells with the gp100 peptide (e.g., 10 µg/mL). Use a non-relevant peptide as a

negative control and a mitogen (e.g., Concanavalin A) as a positive control.

Incubate for 24-48 hours at 37°C in a CO2 incubator.

Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody.

After incubation and washing, add streptavidin-alkaline phosphatase.

Add a substrate solution to develop the spots.

Count the spots using an ELISpot reader.

2. Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the characterization of the phenotype of cytokine-producing T cells (e.g., CD8+).

Protocol:

Prepare a single-cell suspension of splenocytes.

Stimulate 1-2 x 10^6 cells with the gp100 peptide for 6 hours in the presence of a protein

transport inhibitor (e.g., Brefeldin A).

Wash the cells and stain for surface markers (e.g., anti-CD3, anti-CD8).

Fix and permeabilize the cells using a commercially available kit.
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Stain for intracellular IFN-γ using a fluorochrome-conjugated anti-IFN-γ antibody.

Wash the cells and acquire data on a flow cytometer.

Analyze the percentage of IFN-γ-producing CD8+ T cells.

Table 4: Representative Immunological Data

Treatment Group
IFN-γ Spot Forming Units /
10^6 Splenocytes
(ELISpot)

% of IFN-γ+ CD8+ T cells
(ICS)

PBS + IFA < 10 0.1%

Disomotide + IFA 150 1.5%

Data are representative and may vary based on specific experimental conditions.

Conclusion
The protocols outlined in these application notes provide a robust framework for the in vivo

efficacy testing of Disomotide. By utilizing the C57BL/6 mouse model and the B16-F10

melanoma cell line, researchers can effectively evaluate the prophylactic and therapeutic

potential of this gp100-based peptide vaccine. The inclusion of detailed immunological assays

is crucial for elucidating the mechanism of action and confirming the induction of a specific anti-

tumor immune response. These preclinical studies are an indispensable component of the drug

development pipeline for novel cancer immunotherapies like Disomotide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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